molecular formula C11H20 B13828255 (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene

(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene

Cat. No.: B13828255
M. Wt: 152.28 g/mol
InChI Key: PDMWSCYSSRACKZ-DCAQKATOSA-N
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Description

(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is a complex organic compound with a unique structure It is a derivative of pentalene, a bicyclic hydrocarbon, and features a propan-2-yl group attached to the octahydropentalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of a pentalene derivative under specific conditions to achieve the octahydro form

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the hydrogenation of pentalene derivatives. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, or using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (e.g., NaOH, NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Halogenated derivatives, substituted hydrocarbons

Scientific Research Applications

(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S,3aS,6aS)-Octahydro-pentalen-1-ylamine: A related compound with an amine group instead of a propan-2-yl group.

    (1S,3aS,6aS)-1,3A,6A-TRIMETHYL-1-[(2E)-3-(TRIMETHYLSILYL)-2-PROPENYL]HEXAHYDRO-2(1H)-PENTALENONE: Another derivative with different substituents.

Uniqueness

(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is unique due to its specific structural configuration and the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene

InChI

InChI=1S/C11H20/c1-8(2)10-7-6-9-4-3-5-11(9)10/h8-11H,3-7H2,1-2H3/t9-,10-,11-/m0/s1

InChI Key

PDMWSCYSSRACKZ-DCAQKATOSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2[C@@H]1CCC2

Canonical SMILES

CC(C)C1CCC2C1CCC2

Origin of Product

United States

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